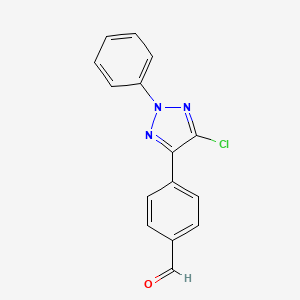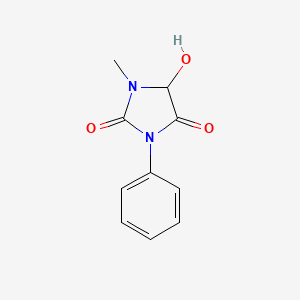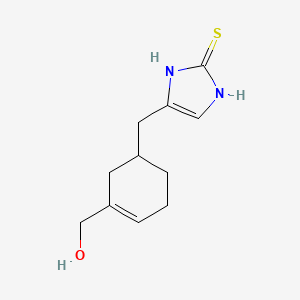
4-(3-Hydroxymethyl-cyclohex-3-enylmethyl)-1,3-dihydro-imidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione is a complex organic compound characterized by the presence of a cyclohexene ring, a hydroxymethyl group, and an imidazole thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Formation of the Imidazole Thione Moiety: The imidazole thione moiety can be synthesized through the reaction of an imidazole derivative with a thiocarbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione can undergo various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole thione moiety can be reduced to an imidazole thiol using reducing agents like sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of ethers, esters, and sulfonates.
科学研究应用
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the imidazole thione moiety.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. The imidazole thione moiety can form strong interactions with metal ions in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-one: Similar structure but with an oxygen atom instead of sulfur in the imidazole ring.
4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-amine: Similar structure but with an amine group instead of sulfur in the imidazole ring.
Uniqueness
The presence of the imidazole thione moiety in 4-((3-(Hydroxymethyl)cyclohex-3-en-1-yl)methyl)-1H-imidazole-2(3H)-thione makes it unique compared to its analogs. This moiety imparts distinct chemical reactivity and biological activity, making the compound valuable for specific applications in research and industry.
属性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
4-[[3-(hydroxymethyl)cyclohex-3-en-1-yl]methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C11H16N2OS/c14-7-9-3-1-2-8(4-9)5-10-6-12-11(15)13-10/h3,6,8,14H,1-2,4-5,7H2,(H2,12,13,15) |
InChI 键 |
QUILGRXSUKBTOA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(=C1)CO)CC2=CNC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
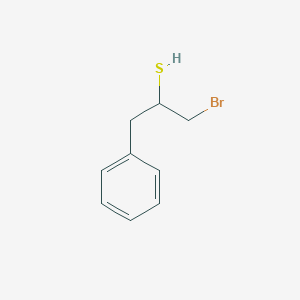
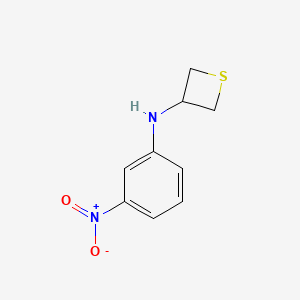
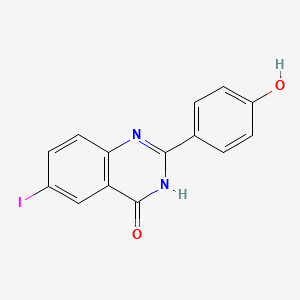
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
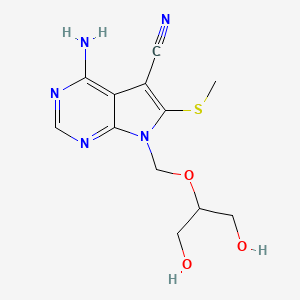
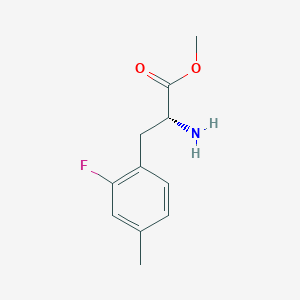

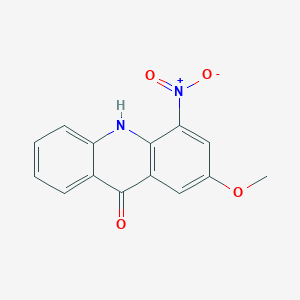
![2-Bromo-1-[2-(cyclopropylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216600.png)

